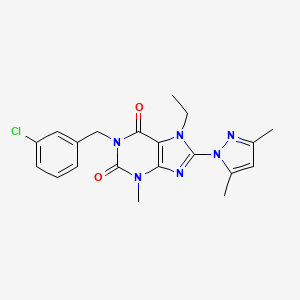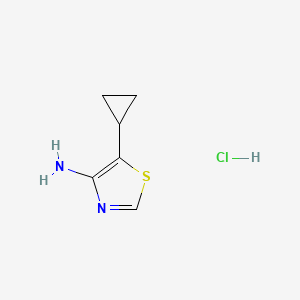
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone is an intricate organic compound featuring diverse functional groups, including pyrimidinyl, piperidinyl, and triazolyl structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep procedure. Starting with the preparation of the pyrimidinyl and triazolyl intermediates, the synthetic route proceeds with the formation of the piperidinyl moiety followed by the final coupling reaction. Key reagents include:
5,6-Dimethylpyrimidine: Prepared via condensation reactions.
Piperidine: Commonly commercially available.
Sodium azide: Used in the synthesis of the triazole ring.
Industrial Production Methods: Scale-up for industrial production demands careful optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper might be employed to enhance reaction efficiency. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favored.
Analyse Des Réactions Chimiques
Types of Reactions: The compound engages in a variety of chemical reactions, owing to its multifaceted structure:
Oxidation: The pyrimidinyl and triazolyl rings can undergo oxidation, forming N-oxides.
Reduction: The piperidinyl group can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution is possible at the dimethylpyrimidinyl moiety.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts reagents or halogenation under Lewis acid catalysts.
Major Products: Depending on reaction conditions, major products include derivatives with modified electronic properties, such as N-oxide derivatives or halogenated analogs.
Applications De Recherche Scientifique
This compound serves as a cornerstone in various research domains:
Chemistry: Acts as a building block for more complex molecules.
Biology: Potentially used as a probe in biochemical assays due to its unique reactive sites.
Medicine: Investigated for pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Employed in the development of advanced materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action is intricately tied to its structure, enabling interaction with multiple molecular targets:
Molecular Targets: Can interact with specific enzymes or receptors due to its triazole and pyrimidine rings.
Pathways Involved: Participates in pathways that involve nucleophilic substitution or electrophilic addition, leveraging its functional groups to modulate biological activity.
Comparaison Avec Des Composés Similaires
(2H-1,2,3-Triazol-4-yl)methanone derivatives: Feature similar triazole functionality.
5,6-Dimethylpyrimidine derivatives: Share the pyrimidine core but differ in additional functional groups.
Piperidinylmethanone derivatives: Contain the piperidine ring but lack the triazole-pyrimidine connectivity.
This detailed breakdown should provide you with a comprehensive understanding of (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone, from its preparation to its wide array of applications.
Propriétés
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCSRUYXYZECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)
![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/new.no-structure.jpg)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)
![4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2664964.png)

![1-(2-Ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2664970.png)
![N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2664971.png)
![N-(2-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2664972.png)
